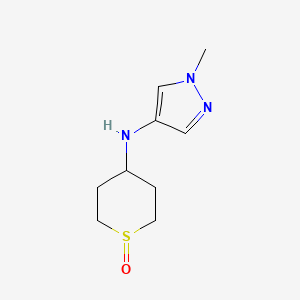
4-((1-Methyl-1H-pyrazol-4-yl)amino)tetrahydro-2H-thiopyran 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-Methyl-1H-pyrazol-4-yl)amino)tetrahydro-2H-thiopyran 1-oxide is a heterocyclic compound that features a pyrazole ring and a thiopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methyl-1H-pyrazol-4-yl)amino)tetrahydro-2H-thiopyran 1-oxide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through the cyclization of a suitable diene with sulfur or sulfur-containing reagents.
Coupling of the Pyrazole and Thiopyran Rings: The final step involves coupling the pyrazole and thiopyran rings through an amination reaction, typically using a suitable amine and an oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
4-((1-Methyl-1H-pyrazol-4-yl)amino)tetrahydro-2H-thiopyran 1-oxide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
4-((1-Methyl-1H-pyrazol-4-yl)amino)tetrahydro-2H-thiopyran 1-oxide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-((1-Methyl-1H-pyrazol-4-yl)amino)tetrahydro-2H-thiopyran 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites . The exact pathways involved depend on the specific biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-pyrazol-4-amine: A structurally similar compound with a pyrazole ring but lacking the thiopyran moiety.
1-Methylpyrazole-4-boronic acid pinacol ester: Another related compound used in cross-coupling reactions.
Uniqueness
4-((1-Methyl-1H-pyrazol-4-yl)amino)tetrahydro-2H-thiopyran 1-oxide is unique due to the presence of both the pyrazole and thiopyran rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H15N3OS |
|---|---|
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
1-methyl-N-(1-oxothian-4-yl)pyrazol-4-amine |
InChI |
InChI=1S/C9H15N3OS/c1-12-7-9(6-10-12)11-8-2-4-14(13)5-3-8/h6-8,11H,2-5H2,1H3 |
InChI-Schlüssel |
OLBUWPPWMZDJIP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)NC2CCS(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



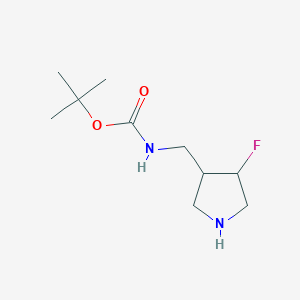
![2-[(1-benzylpiperidin-4-yl)(113C)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride](/img/structure/B12960157.png)


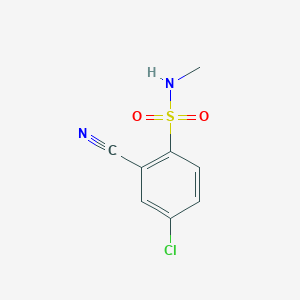


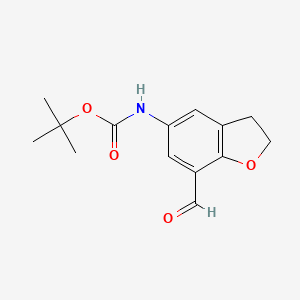
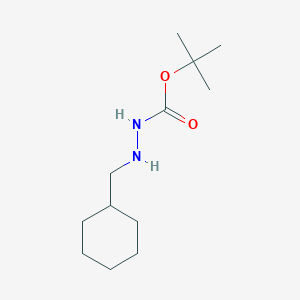
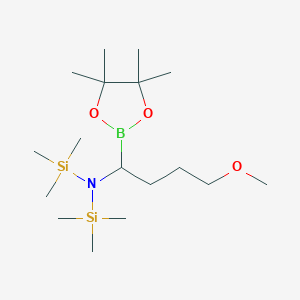
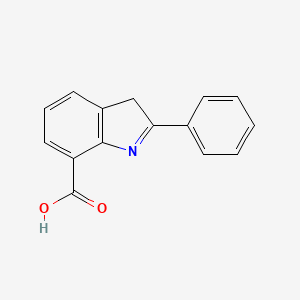

![8-Bromo-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12960234.png)
